3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

This brominated heterocyclic building block features a strategically positioned bromine at the pyridine C5 position, enabling selective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without compromising the imidazol-2-one ring. The imidazolone core provides a rigid, hydrogen-bonding scaffold that mimics the ATP-adenine binding motif in kinases, making it an ideal starting point for SAR exploration of p38α MAP kinase inhibitors. Unlike simpler bromopyridines or unsubstituted imidazolones, this bifunctional scaffold offers rapid diversification at the pyridine C5 position while retaining the kinase hinge-binding pharmacophore. Available at ≥95% purity, this compound serves as a versatile intermediate for medicinal chemistry and photoaffinity probe synthesis.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06
CAS No. 1349140-83-5
Cat. No. B2868306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromopyridin-2-yl)-1H-imidazol-2-one
CAS1349140-83-5
Molecular FormulaC8H6BrN3O
Molecular Weight240.06
Structural Identifiers
SMILESC1=CC(=NC=C1Br)N2C=CNC2=O
InChIInChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13)
InChIKeyXJEJLZQJTWXQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-bromopyridin-2-yl)-1H-imidazol-2-one (CAS 1349140-83-5): Structural and Physicochemical Baseline for Research Procurement


3-(5-Bromopyridin-2-yl)-1H-imidazol-2-one (CAS 1349140-83-5), also known as 1-(5-bromopyridin-2-yl)-2,3-dihydro-1H-imidazol-2-one, is a brominated heterocyclic compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 g/mol. It features a 5-bromopyridine moiety linked to an imidazol-2-one ring [1][2]. This bifunctional scaffold is of interest as a synthetic building block, where the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, while the imidazolone core can engage in hydrogen bonding interactions relevant to kinase inhibitor design [3].

Why 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one Cannot Be Replaced by a Generic 'Bromopyridine' or 'Imidazolone'


Substituting 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one with a simple bromopyridine or an unsubstituted imidazolone fails to capture the specific structural and functional attributes required for advanced synthetic or biological applications. The compound's unique value proposition lies in the precise positioning of the bromine atom at the 5-position of the pyridine ring, which is directly conjugated to the imidazol-2-one core. This arrangement enables selective palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the pyridine C5 position without compromising the integrity of the imidazolone ring, a feature not present in simpler analogs [1]. Furthermore, the imidazol-2-one moiety provides a rigid, hydrogen-bonding scaffold that mimics the ATP-adenine binding motif in kinases, a structural characteristic absent in non-cyclic urea or amide building blocks [2].

Quantitative Differentiation of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one: Evidence-Based Comparison Against Analogs


Synthetic Utility: Pre-Installed Bromine Handle Enables Divergent Library Synthesis

The presence of a bromine atom at the 5-position of the pyridine ring provides a site for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries from a single core scaffold. In contrast, non-halogenated pyridinyl-imidazolones lack this handle for facile derivatization [1][2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Kinase Inhibition: Weak PDK1 Activity Highlights Scaffold Specificity

In a direct enzymatic assay, 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one exhibited an IC50 of 164,000 nM against 3-phosphoinositide-dependent protein kinase 1 (PDK1), indicating very weak inhibition [1]. This data serves as a critical comparator for scaffold optimization, demonstrating that the unadorned imidazolone core, while a kinase hinge-binding motif, requires additional substitution to achieve potent inhibition, as seen in optimized pyridinylimidazol-2-one derivatives with IC50 values in the low nanomolar range (e.g., 23 nM for compound 5a against p38α MAP kinase) [2].

Kinase Inhibition PDK1 Biochemical Assay

Safety Profile: Harmonized Classification Facilitates Laboratory Risk Assessment

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is notified with the following hazard classifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This harmonized data provides a clear, quantitative risk profile for laboratory handling and disposal, contrasting with uncharacterized or poorly documented analogs where safety assessments must be inferred from class-level predictions.

Safety Toxicology Regulatory Compliance

Physicochemical Properties: Predicted pKa and Density Guide Formulation and Purification

The compound has a predicted pKa of 10.52 ± 0.70 and a predicted density of 1.724 ± 0.06 g/cm³ [1]. These values, while computational estimates, provide actionable guidance for purification (e.g., choice of mobile phase pH in preparative HPLC) and formulation (e.g., solvent selection for solubility studies). In contrast, many structurally related heterocyclic building blocks lack even predicted physicochemical data, requiring empirical determination that consumes time and material.

Physical Chemistry Formulation Analytical Method Development

Optimal Use Cases for 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one Based on Quantitative Differentiation


Kinase Inhibitor Lead Generation: A Central Scaffold for Parallel Library Synthesis

Given its weak intrinsic kinase inhibition (IC50 = 164,000 nM against PDK1) [1] and the established role of pyridinylimidazol-2-ones as p38α MAP kinase inhibitors (optimized derivatives achieve IC50 = 23 nM) [2], this compound is ideally suited as a starting point for structure-activity relationship (SAR) exploration. The bromine handle enables rapid diversification via Suzuki coupling to introduce aromatic or heteroaromatic groups at the pyridine C5 position, while the imidazolone core can be further functionalized at the nitrogen atoms. This approach allows medicinal chemists to systematically probe the chemical space around the kinase hinge-binding motif without investing in de novo scaffold synthesis.

Chemical Biology Tool Development: A Photoaffinity Labeling Precursor

The presence of a bromine atom at the 5-position of the pyridine ring [1] makes this compound a suitable precursor for the synthesis of photoaffinity probes. The bromine can be replaced with a trifluoromethyl diazirine or benzophenone moiety via cross-coupling, generating a probe that retains the imidazolone core's ability to interact with kinase ATP-binding pockets. Such probes are valuable for target identification and validation studies, particularly in the context of p38α MAP kinase or related serine/threonine kinases, where the pyridinylimidazol-2-one scaffold has demonstrated favorable binding characteristics [2].

Process Chemistry: A Building Block for Late-Stage Functionalization

The compound's predicted pKa of 10.52 and density of 1.724 g/cm³ [3] provide essential parameters for developing robust synthetic routes in a process chemistry setting. The bromine substituent allows for late-stage diversification via palladium-catalyzed cross-coupling, a strategy that is particularly attractive in the synthesis of complex drug candidates where early introduction of a labile functional group might be problematic. The harmonized hazard classification (H302, H315, H319, H335) [4] also informs the engineering controls and personal protective equipment required for scale-up, ensuring compliance with occupational safety regulations.

Analytical Method Development: A Reference Standard for HPLC Method Validation

With its defined physicochemical properties and a purity of ≥95% available from commercial vendors [3], this compound can serve as a reference standard for developing and validating analytical methods, such as reversed-phase HPLC or UPLC-MS, for monitoring reactions involving pyridinylimidazol-2-one derivatives. The predicted pKa value [3] informs the selection of an appropriate mobile phase pH to ensure optimal peak shape and resolution, thereby reducing method development time and improving the accuracy of quantitative analysis in both research and quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.